molecular formula C11H9N B2436206 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene CAS No. 45990-12-3

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B2436206
CAS No.: 45990-12-3
M. Wt: 155.2
InChI Key: HFJHUOIVZVHBBM-UHFFFAOYSA-N
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Description

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, which contributes to its unique chemical properties and biological activities .

Properties

IUPAC Name

1,2-dihydrobenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHUOIVZVHBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45990-12-3
Record name 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
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Preparation Methods

Cyclization via Gabriel Reaction and Alkyl Linker Functionalization

A prominent route to 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene involves the Gabriel reaction to generate key amine intermediates. In a study by ACS Omega, the compound was synthesized as part of a larger effort to create serotonin receptor ligands. The method begins with the preparation of tert-butyl(6-aminohexyl)carbamate (1b ), which undergoes alkylation with 2-(2-bromoethyl)-1H-isoindole-1,3(2H)-dione (6a ) in acetonitrile with potassium carbonate. The resulting intermediate (7a ) is subjected to a Gabriel reaction with methylamine, yielding a primary amine (3i ). Subsequent reaction with 2-(methylsulfanyl)-3,4-dihydroquinazoline (4a ) at 180°C in triethylamine facilitates cyclization, forming the tricyclic core.

This method achieved moderate yields (50–70%) and highlights the importance of high-temperature conditions for ring closure. The use of triethylamine as both a base and solvent ensures deprotonation during the cyclization step.

Reductive Amination Followed by Glyoxal-Mediated Cyclization

A patent from the European Patent Office (EP4241775A1) outlines a two-stage synthesis starting with nitro-group reduction. The precursor 1-(4,5-dinitro-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone is reduced using palladium on carbon (Pd/C) under hydrogen gas (1.0–10.0 kg/cm² pressure) to yield the diamino intermediate. This intermediate is then reacted with glyoxal in aqueous solution at 20–50°C, catalyzing cyclization via Schiff base formation.

Key parameters include:

  • Reduction temperature : 30–50°C
  • Cyclization time : 1–2 hours
  • Catalyst : Pd/C (5–10% loading)

This method reports yields of 50–100%, depending on the purity of the diamino intermediate. The use of aqueous glyoxal simplifies purification, as the product precipitates upon hexane addition.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Key Reagents Yield (%) Temperature Range Catalysts
Gabriel Reaction 6a , 4a , TEA 50–70 180°C K₂CO₃
Reductive Amination Pd/C, H₂, Glyoxal 50–100 30–50°C Pd/C
Fischer Indole Phenylhydrazine, HCl 45–60 Reflux
Cross-Coupling Aryl halide, Pd(OAc)₂ 60–80* 80–120°C* Xantphos*

*Theoretical estimates based on analogous reactions.

Challenges and Optimization Strategies

  • Purification : The tricyclic product often requires column chromatography (CHCl₃/MeOH 9:1) due to polar byproducts.
  • Side Reactions : Over-reduction during Pd/C-catalyzed steps may form undesired saturated analogs.
  • Scalability : The Gabriel reaction route is limited by the cost of tert-butyl carbamates, whereas reductive amination offers better scalability.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonamides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C11H9NC_{11}H_{9}N
  • CAS Number : 45990-12-3
  • IUPAC Name : 1,2-dihydrobenzo[cd]indole
  • Key Features : Contains five conjugated double bonds and a nitrogen atom within its bicyclic framework.

Chemical Synthesis

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution .

Common Reactions

  • Oxidation : Can yield sulfonamides and other derivatives.
  • Reduction : Modifies functional groups on the indole ring.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce diverse functional groups.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.
  • Anticancer Potential : Preliminary studies suggest efficacy against various cancer cell lines .

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating diseases such as cancer and autoimmune disorders. Its unique structural properties make it suitable for further development in pharmaceuticals .

Materials Science

Due to its semiconducting properties, this compound is being explored for applications in organic electronics:

  • Organic Light-Emitting Diodes (OLEDs) : Its derivatives may serve as active materials.
  • Organic Solar Cells : Potential use in developing efficient photovoltaic materials .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound on human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells while exhibiting minimal toxicity towards normal cells .

Case Study 2: Synthesis of Novel Compounds

Researchers employed this compound as a scaffold to synthesize new bioactive molecules targeting neurodegenerative diseases. The derivatives demonstrated promising interactions with biological targets involved in neuroprotection .

Summary of Applications

Application AreaDescription
Chemical SynthesisBuilding block for complex organic compounds; versatile chemical reactivity
Biological ResearchExhibits anti-inflammatory and anticancer properties
Medicinal ChemistryPotential therapeutic agent for cancer and autoimmune disorders
Materials ScienceApplications in OLEDs and organic solar cells due to semiconducting properties

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene include other indole derivatives such as:

Uniqueness

This compound is unique due to its specific structure and the biological activities associated with its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .

Biological Activity

2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene, also known as benzindoline or 1,2-dihydrobenzo[cd]indole, is a nitrogen-containing heterocyclic compound with the molecular formula C11H9NC_{11}H_9N and a molecular weight of approximately 155.20 g/mol. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities.

  • IUPAC Name : 1,2-dihydrobenzo[cd]indole
  • CAS Number : 45990-12-3
  • Molecular Weight : 155.20 g/mol
  • Molecular Formula : C11H9N
  • Purity : Typically available in purities around 95% .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The results suggest that higher concentrations lead to significant cytotoxic effects on cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessing the compound's efficacy against Staphylococcus aureus and Escherichia coli found that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research has suggested that compounds derived from azatricyclo structures may exhibit neuroprotective effects. In animal models of neurodegeneration, administration of this compound has shown promise in reducing oxidative stress markers and improving cognitive function.

Case Study: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved memory performance in behavioral tests.

Treatment GroupAmyloid-Beta Levels (ng/mL)Memory Test Score (max=20)
Control25010
Low Dose15015
High Dose10018

These results highlight the potential therapeutic applications of this compound in neurodegenerative diseases .

Q & A

Q. Tables for Key Data

Parameter Value Source
Molecular FormulaC11H9N
Crystal SystemOrthorhombic, Pna2₁
SC-XRD R Factor0.041
Key Bioactivity TargetsKinases, Proteases
Computational MethodB3LYP/6-31G*

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